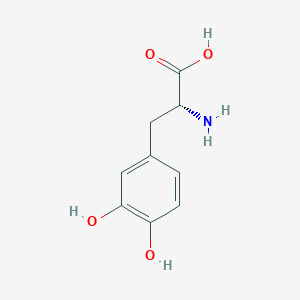
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine
Vue d'ensemble
Description
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaire de synthèse
“1,2,3,5,6,7-Hexahydro-s-indacen-4-amine” est un intermédiaire de synthèse utile . Il peut être utilisé dans la synthèse d’une variété de composés chimiques, contribuant au développement de nouveaux matériaux et produits pharmaceutiques.
Modulation de NLRP3
Ce composé a été décrit dans la synthèse de dérivés qui agissent comme modulateurs pour NLRP3 (domaine de liaison aux nucléotides, répétition riche en leucine, domaine contenant la pyrine 3) . NLRP3 est une protéine qui fait partie de l’inflammasome, un complexe impliqué dans la réponse immunitaire.
Traitement des maladies métaboliques
L’activité de modulation de NLRP3 des dérivés de ce composé peut être utilisée dans le traitement des maladies métaboliques telles que le diabète de type 2 ou l’obésité . En modulant l’activité de NLRP3, ces dérivés peuvent potentiellement influencer les processus inflammatoires impliqués dans ces maladies.
Traitement des maladies du foie
De même, les dérivés modulateurs de NLRP3 de “this compound” peuvent être utilisés dans le traitement des maladies du foie telles que la maladie du foie gras non alcoolique (NAFLD) ou la cirrhose .
Traitement des maladies pulmonaires
Les dérivés de ce composé peuvent également être utilisés dans le traitement des maladies pulmonaires telles que l’asthme ou la maladie pulmonaire obstructive chronique (MPOC) . La modulation de l’activité de NLRP3 peut potentiellement influencer les réponses inflammatoires dans les poumons.
Traitement des maladies du système nerveux central
Les dérivés modulateurs de NLRP3 de “this compound” peuvent être utilisés dans le traitement des maladies du système nerveux central telles que la maladie d’Alzheimer ou la sclérose en plaques . La modulation de l’activité de NLRP3 peut potentiellement influencer les processus inflammatoires impliqués dans ces maladies.
Traitement des maladies inflammatoires ou auto-immunes
Ces dérivés peuvent également être utilisés dans le traitement des maladies inflammatoires ou auto-immunes telles que la polyarthrite rhumatoïde ou le psoriasis . La modulation de l’activité de NLRP3 peut potentiellement influencer les réponses inflammatoires impliquées dans ces maladies.
Traitement des maladies cardiovasculaires
Enfin, les dérivés modulateurs de NLRP3 de “this compound” peuvent être utilisés dans le traitement des maladies cardiovasculaires telles que l’athérosclérose ou l’accident vasculaire cérébral . La modulation de l’activité de NLRP3 peut potentiellement influencer les processus inflammatoires impliqués dans ces maladies.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
The primary target of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) . NLRP3 is a component of the inflammasome, a protein complex responsible for the activation of inflammatory responses .
Mode of Action
This compound interacts with NLRP3, modulating its activity .
Biochemical Pathways
The inhibition of the NLRP3 inflammasome by this compound affects several biochemical pathways. These include the regulation of inflammatory responses and the modulation of immune system activity . The downstream effects of these changes can impact a variety of physiological processes and disease states .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of NLRP3 activity. By inhibiting the NLRP3 inflammasome, this compound can potentially reduce inflammation and modulate immune responses . This could have therapeutic implications for a variety of diseases, including metabolic diseases, liver diseases, lung diseases, central nervous system diseases, inflammatory or autoimmune diseases, and cardiovascular diseases .
Propriétés
IUPAC Name |
1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCORPDIFAZDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460105 | |
| Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63089-56-5 | |
| Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B17757.png)

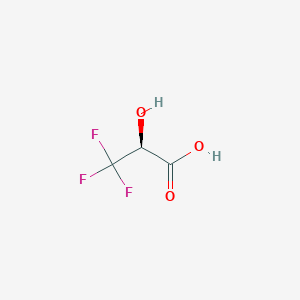


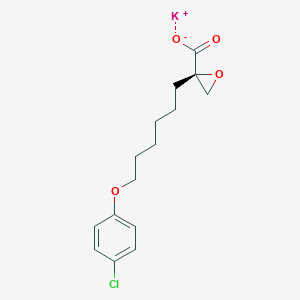
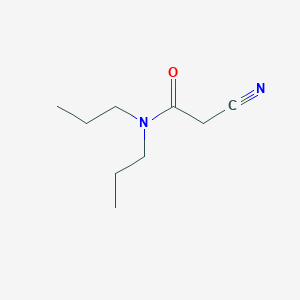


![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)
![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)
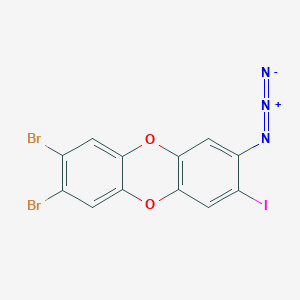
![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)
